molecular formula C16H13NO4 B14128016 Ethyl 1,9-dihydroxyacridine-2-carboxylate

Ethyl 1,9-dihydroxyacridine-2-carboxylate

Cat. No.: B14128016
M. Wt: 283.28 g/mol
InChI Key: MQGCAUSLXJAAPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,9-dihydroxyacridine-2-carboxylate typically involves the Pfitzinger reaction, which is a well-known method for preparing acridine derivatives. This reaction involves the condensation of 2,4,6-trihydroxytoluene (methylphloroglucinol) with ethyl acetoacetate in the presence of a base, followed by cyclization to form the acridine ring . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,9-dihydroxyacridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 1,9-dihydroxyacridine-2-carboxylate primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound may also generate reactive oxygen species (ROS) upon exposure to light, contributing to its cytotoxic effects . Molecular targets include DNA and various enzymes involved in DNA processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,9-dihydroxyacridine-2-carboxylate stands out due to its unique combination of hydroxyl and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 1-hydroxy-9-oxo-10H-acridine-2-carboxylate

InChI

InChI=1S/C16H13NO4/c1-2-21-16(20)10-7-8-12-13(15(10)19)14(18)9-5-3-4-6-11(9)17-12/h3-8,19H,2H2,1H3,(H,17,18)

InChI Key

MQGCAUSLXJAAPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)O

Origin of Product

United States

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